REACTION_CXSMILES
|
[C:1]1([CH3:22])[CH:6]=[CH:5][C:4]([C:7]2[S:11][C:10]([C:12]3C=CC=CC=3C(OC)=O)=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH2:29].[OH-].[Na+]>C1COCC1>[C:1]1([CH3:22])[CH:6]=[CH:5][C:4]([C:7]2[S:11][C:10]([CH2:12][OH:29])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
methyl (5-p-tolylthiophen-2-yl)benzoate
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C1=CC=C(S1)C1=C(C(=O)OC)C=CC=C1)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1=CC=C(S1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |